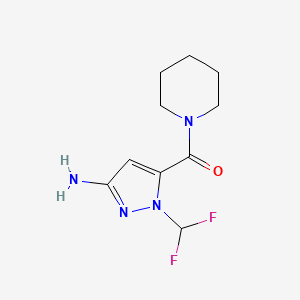

1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine

Description

This compound features a pyrazole core substituted at position 1 with a difluoromethyl group, at position 5 with a piperidine-1-carbonyl moiety, and at position 3 with an amine. The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogues, while the piperidine-carbonyl may improve solubility and target binding .

Properties

IUPAC Name |

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N4O/c11-10(12)16-7(6-8(13)14-16)9(17)15-4-2-1-3-5-15/h6,10H,1-5H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUBLCDLVUZGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=NN2C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-2-(difluoromethyl)pyrazole with piperidin-1-ylmethanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Methyl derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of complex heterocyclic compounds. It serves as a precursor for the preparation of fused heterocycles and poly-substituted derivatives .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and receptors is of particular interest .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group enhances its lipophilicity and membrane permeability. These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Substituent Analysis at Position 1

Substituent Analysis at Position 5

- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide (C₃₅H₃₇N₃O₄S, MW 595.25): The trifluoromethylphenyl and methylsulfonyl groups enhance electron-withdrawing effects but increase molecular weight (595 vs. The piperidine-carbonyl in the target compound balances hydrophilicity and steric demand .

- 1-[2-(Difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine (C₉H₈F₂N₄, MW 226.09):

Pyridine substitution introduces basicity (pKa ~4.5) but reduces conformational flexibility compared to the piperidine-carbonyl group, which offers rotational freedom and hydrogen-bonding via the carbonyl oxygen .

Physicochemical and Pharmacokinetic Properties

*ClogP estimated via fragment-based methods.

Key Observations :

- The target compound’s difluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration compared to methyl or unfluorinated analogues.

- The piperidine-carbonyl group contributes to moderate hydrogen-bond acceptor capacity, enhancing solubility relative to sulfonyl or aryl substituents .

Biological Activity

The compound 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

This compound exhibits a difluoromethyl group, which is known to enhance metabolic stability and bioactivity.

Research indicates that pyrazole derivatives, including this compound, often act as inhibitors of various enzymes and pathways involved in disease processes.

Inhibition of PI3K

One notable mechanism is the inhibition of the phosphoinositide 3-kinase (PI3K) pathway. Inhibitors targeting PI3K have shown promise in treating cancers and inflammatory diseases. Studies have indicated that modifications in the pyrazolo[1,5-a]pyrimidine core can lead to enhanced selectivity and potency against specific PI3K isoforms, particularly PI3Kδ .

Biological Activity

The biological activity of this compound has been evaluated through various assays and studies:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. They have been shown to inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Case Study 1: PI3Kδ Inhibition

A study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives revealed that compounds with difluoromethyl substitutions exhibited IC50 values in the nanomolar range against PI3Kδ. The structure-activity relationship (SAR) indicated that the presence of piperidine moieties significantly enhanced inhibitory potency .

Case Study 2: Anticancer Screening

In another case study involving a series of pyrazole derivatives, this compound was tested against several human cancer cell lines. Results showed a marked reduction in cell viability, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.